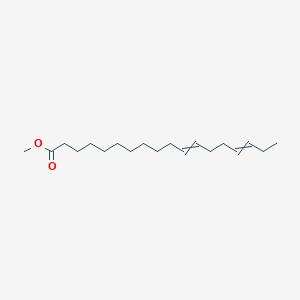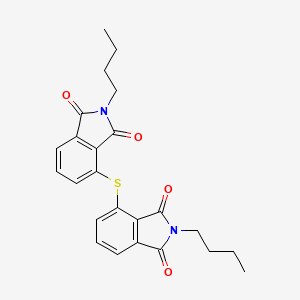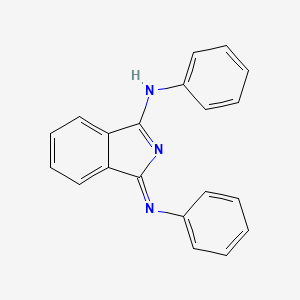
2-(Benzylsulfinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfinyl)ethanol is an organic compound with the molecular formula C9H12O2S. It is characterized by the presence of a benzylsulfinyl group attached to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)ethanol can be achieved through several methods. One common approach involves the reaction of benzylsulfinyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfinyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Benzylsulfinyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfonyl)ethanol
- 2-(Phenylsulfinyl)ethanol
- 2-(Phenylsulfonyl)ethanol
Comparison
2-(Benzylsulfinyl)ethanol is unique due to the presence of the benzylsulfinyl group, which imparts distinct chemical properties compared to its analogs. For instance, the sulfinyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with the sulfonyl analogs .
Properties
CAS No. |
60506-94-7 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-benzylsulfinylethanol |
InChI |
InChI=1S/C9H12O2S/c10-6-7-12(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BFKQSRCZYKNQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)
![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)








